molecular formula C19H16ClNO B1345073 2-(2-Benzylphenoxy)-3-chloroaniline CAS No. 946727-45-3

2-(2-Benzylphenoxy)-3-chloroaniline

Cat. No. B1345073
M. Wt: 309.8 g/mol
InChI Key: AUVYOKVMOFPVMV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Activity : Derivatives of 2-aminobenzophenones, synthesized through acylation of para-chloroaniline, have shown potential anticancer activity. The presence of a chlorine atom in the aromatic ring enhances biological activity, suggesting that structurally similar compounds like "2-(2-Benzylphenoxy)-3-chloroaniline" may also exhibit significant biological properties (Cortez-Maya et al., 2012).

  • Antimicrobial Activity : Azo-pyrazoline derivatives synthesized from 2-chloroaniline have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of chloroaniline derivatives in developing new antimicrobial agents (Hawaiz & Samad, 2012).

Chemical Properties and Sensing Applications

  • Electrical Conductivity and Gas Sensing : Methanesulfonic acid-doped poly(2-chloroaniline) exhibits good electrical conductivity and shows promise as a sensing material for ammonia gas, demonstrating the utility of chloroaniline derivatives in sensor development (Pandule et al., 2016).

  • Oxidation Mechanisms and Environmental Applications : The reactivity of ferrate(VI) with phenolic compounds, including the degradation of chlorophenols, provides insights into the environmental applications of similar compounds for water treatment and pollution remediation (Chen et al., 2019).

  • Fluorescence Probes : Novel synthetic benzophenone analogues, including those derived from chloroaniline, have been developed as fluorescence probes for detecting reactive oxygen species, showcasing the application of such compounds in biological and chemical detection systems (Setsukinai et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2-benzylphenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c20-16-10-6-11-17(21)19(16)22-18-12-5-4-9-15(18)13-14-7-2-1-3-8-14/h1-12H,13,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVYOKVMOFPVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzylphenoxy)-3-chloroaniline

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